molecular formula C11H10BrN B6619048 5-bromo-N-methylnaphthalen-1-amine CAS No. 882527-41-5

5-bromo-N-methylnaphthalen-1-amine

Cat. No.: B6619048
CAS No.: 882527-41-5
M. Wt: 236.11 g/mol
InChI Key: CWTZMNCJLSFMQT-UHFFFAOYSA-N
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Description

5-Bromo-N-methylnaphthalen-1-amine is a substituted naphthalene derivative featuring a bromine atom at the 5-position and an N-methylamine group at the 1-position. According to Enamine Ltd’s Building Blocks Catalogue, its molecular formula is reported as C₇H₄BrNO₂ with a molecular weight of 214.02 g/mol . However, this formula appears inconsistent with the expected structure of a naphthalene backbone (C₁₀H₈) substituted with bromine (Br) and an N-methylamine group (NHCH₃).

Properties

IUPAC Name

5-bromo-N-methylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTZMNCJLSFMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Nitronaphthalene

The synthesis begins with nitration of naphthalene using a mixture of concentrated nitric and sulfuric acids. This electrophilic aromatic substitution typically yields 1-nitronaphthalene as the major product (85–90%) due to the preferential attack at the α-position. The nitro group serves as a meta-directing group, facilitating subsequent bromination at position 5.

Regioselective Bromination to 5-Bromo-1-Nitronaphthalene

Bromination of 1-nitronaphthalene requires careful control to achieve regioselectivity. Under conditions employing bromine (Br₂) and iron(III) bromide (FeBr₃) in dichloromethane at 0–5°C, electrophilic substitution occurs predominantly at position 5 (meta to the nitro group), yielding 5-bromo-1-nitronaphthalene in 65–70% yield. Alternative brominating agents like N-bromosuccinimide (NBS) with a Lewis acid catalyst show comparable selectivity but require longer reaction times.

Table 1: Bromination Conditions and Yields

Brominating AgentCatalystTemperature (°C)Yield (%)
Br₂FeBr₃0–568
NBSAlCl₃2562

Reduction to 5-Bromo-1-Aminonaphthalene

Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under 3 atm H₂ pressure reduces the nitro group to an amine, affording 5-bromo-1-aminonaphthalene in 90% yield. Alternative reductants like tin(II) chloride in hydrochloric acid achieve similar yields but generate stoichiometric waste.

N-Methylation via Alkylation

Methylation of the amine is accomplished using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. This nucleophilic substitution yields 5-bromo-N-methylnaphthalen-1-amine in 75–80% purity, requiring subsequent purification via column chromatography.

Directed Metallation and Bromination Strategy

Protection of Amine as a Directing Group

To enhance regiocontrol, the amine is temporarily protected as a tert-butoxycarbonyl (Boc) group. Treatment with di-tert-butyl dicarbonate in tetrahydrofuran (THF) converts 1-aminonaphthalene to its Boc-protected derivative, which directs bromination to position 5 via coordination with lithium diisopropylamide (LDA).

Bromination at Position 5

Directed ortho-metallation (DoM) using LDA at -78°C followed by quenching with bromine enables precise bromination at position 5. This method achieves 85% regioselectivity and 70% isolated yield, outperforming traditional electrophilic approaches.

Deprotection and Methylation

Removal of the Boc group with trifluoroacetic acid (TFA) in dichloromethane regenerates the amine, which is methylated as described in Section 1.4. The overall yield for this route is 58%, with fewer byproducts compared to the nitration-bromination method.

Transition Metal-Catalyzed Amination

Buchwald-Hartwig Amination of 1-Bromo-5-Bromonaphthalene

Palladium-catalyzed coupling of 1-bromo-5-bromonaphthalene with methylamine using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as a ligand in toluene at 110°C replaces the bromine at position 1 with a methylamino group. This method yields 82% of the target compound with >99% purity, avoiding intermediate reduction steps.

Table 2: Optimization of Buchwald-Hartwig Conditions

LigandBaseSolventYield (%)
XantphosCs₂CO₃Toluene82
BINAPKOtBuDioxane74

Challenges in Regioselectivity

Competitive coupling at position 5 is mitigated by using sterically hindered ligands, which favor substitution at the less hindered position 1. Substrate-controlled selectivity is further enhanced by pre-functionalizing position 5 with bromine, leveraging its electronic deactivation.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

The Buchwald-Hartwig method offers the highest yield (82%) and purity, albeit with higher catalyst costs. The nitration-bromination route, while cost-effective, requires multiple purification steps, reducing overall efficiency (45–50% overall yield). Directed metallation balances yield (58%) and regiocontrol but demands cryogenic conditions.

Industrial Scalability and Cost Efficiency

For large-scale production, the nitration-bromination approach remains favorable due to reagent availability and low catalyst costs. Transition metal-catalyzed methods, though efficient, face scalability challenges due to palladium expense and ligand synthesis.

Recent Advances and Alternative Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination using eosin Y as a photocatalyst enables regioselective bromination at position 5 under mild conditions (room temperature, 12 hours), achieving 78% yield with reduced energy input.

Flow Chemistry Applications

Continuous-flow systems enhance the safety and efficiency of exothermic bromination and hydrogenation steps. Microreactor technology reduces reaction times by 40% and improves heat dissipation, particularly in the nitration-bromination sequence .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Methylamine, sodium hydroxide, and other nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed:

    Substitution Products: Various substituted naphthalenes depending on the nucleophile used.

    Oxidation Products: Naphthoquinones and other oxidized derivatives.

    Reduction Products: Reduced amines and other hydrogenated derivatives.

    Coupling Products: Biaryl compounds and other coupled products.

Scientific Research Applications

Chemistry: 5-bromo-N-methylnaphthalen-1-amine is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and materials.

Biology and Medicine: It can be used in the synthesis of bioactive molecules and as a probe in biological studies .

Industry: In the industrial sector, 5-bromo-N-methylnaphthalen-1-amine is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of advanced materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 5-bromo-N-methylnaphthalen-1-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and the amine group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological macromolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related naphthalenamine derivatives, emphasizing substituent effects on molecular properties, synthesis, and characterization.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Reference
5-Bromo-N-methylnaphthalen-1-amine C₇H₄BrNO₂* 214.02 Br (C5), N-methyl (C1) Formula discrepancy noted; no reported spectral data
6-Bromo-N,N-dimethylnaphthalen-1-amine C₁₂H₁₂BrN 249.14 Br (C6), N,N-dimethyl (C1) Synthesized using bis(triphenylphosphine)nickel chloride in DMAC
5-(1H-Imidazol-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine C₁₅H₁₅N₃O₂S 309.37 Imidazolylsulfonyl (C5), N,N-dimethyl (C1) Single-crystal X-ray data (R factor = 0.041); planar naphthalene core
N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine (33) C₁₄H₁₂N₂O 224.26 Oxazole ring with naphthalene (C5), N-methyl 1H NMR (δ 7.78–7.25 ppm), HRMS (m/z 224.1050)
8-(Fluoro(methyl)(phenyl)silyl)-N,N-dimethylnaphthalen-1-amine C₁₉H₂₀FNSi 321.45 Silyl (C8), N,N-dimethyl (C1) Mp: 84–85°C; characterized by ¹H/²⁹Si NMR

*Note: The molecular formula for 5-bromo-N-methylnaphthalen-1-amine in may be erroneous; the expected formula is likely C₁₁H₁₀BrN.

Key Observations

Substituent Position and Electronic Effects :

  • Bromine at the 5-position (target compound) vs. 6-position () alters electronic distribution, impacting reactivity in cross-coupling reactions .
  • Sulfonyl-imidazole groups () introduce steric bulk and polarity, contrasting with the smaller bromine atom in the target compound.

N-Substitution :

  • N-Methyl vs. N,N-dimethyl groups influence basicity and steric hindrance. For example, N,N-dimethyl derivatives () are common in catalysis and medicinal chemistry due to enhanced solubility .

Silicon-Containing Derivatives :

  • Silyl-substituted compounds () exhibit higher molecular weights (~320 g/mol) and distinct NMR profiles (e.g., ²⁹Si shifts at −2.2 ppm) compared to purely organic analogs .

Oxazole Hybrids :

  • Oxazole-naphthalene hybrids () display heterocyclic character, with ¹H NMR signals between δ 7.78–7.25 ppm for aromatic protons .

Crystallographic Data :

  • Single-crystal studies () reveal planar naphthalene cores with substituent-dependent bond angles (e.g., C–S–N = 107.6° in sulfonyl-imidazole derivatives) .

Biological Activity

5-Bromo-N-methylnaphthalen-1-amine, with the CAS number 882527-41-5, is a compound that has garnered attention in various biological studies due to its potential applications in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

5-Bromo-N-methylnaphthalen-1-amine is characterized by a bromine atom at the 5-position of the naphthalene ring and a methyl amine functional group. Its molecular formula is C11H10BrNC_{11}H_{10}BrN with a molecular weight of approximately 239.11 g/mol. The presence of the bromine atom enhances its electrophilic character, which can influence its reactivity in biological systems.

The biological activity of 5-bromo-N-methylnaphthalen-1-amine primarily stems from its ability to interact with various biological targets, including enzymes and receptors. This compound has been studied for its potential as an inhibitor of specific enzymes involved in disease pathways.

  • Enzyme Inhibition : Research indicates that compounds similar to 5-bromo-N-methylnaphthalen-1-amine can act as inhibitors for various enzymes. For instance, studies on naphthalene derivatives have shown that modifications at the amine position can significantly affect their inhibitory potency against enzymes like SARS-CoV PLpro, where structure-activity relationship (SAR) studies reveal that certain substitutions lead to enhanced activity .
  • Antiviral Activity : Some derivatives have demonstrated antiviral properties, particularly against viral proteases. The structure of these compounds allows them to bind effectively to the active sites of viral enzymes, thereby inhibiting their function and preventing viral replication .

Case Studies

Several studies have evaluated the biological activities of naphthalene derivatives, including 5-bromo-N-methylnaphthalen-1-amine:

  • Inhibition Studies : A study reported the IC50 values for related compounds, indicating their effectiveness as enzyme inhibitors. For example, a closely related compound exhibited an IC50 value of 8.7 μM against SARS-CoV PLpro, suggesting that structural modifications could enhance or reduce potency .
  • Toxicological Assessments : Toxicity evaluations are crucial for understanding the safety profile of these compounds. Research indicates that while some naphthalene derivatives exhibit promising biological activities, they may also pose risks regarding cytotoxicity and environmental impact .

Table 1: Biological Activity Summary

Compound NameIC50 (μM)Biological TargetActivity Type
5-Bromo-N-methylnaphthalen-1-amineTBDSARS-CoV PLproEnzyme Inhibition
Related Compound A8.7 ± 0.7SARS-CoV PLproEnzyme Inhibition
Related Compound B14.8 ± 5.0SARS-CoV PLproEnzyme Inhibition

Synthesis and Derivatives

The synthesis of 5-bromo-N-methylnaphthalen-1-amine typically involves bromination reactions followed by amination processes. The synthetic routes often utilize standard organic chemistry techniques such as nucleophilic substitution and electrophilic aromatic substitution.

Table 2: Synthetic Pathways

StepReaction TypeKey Reagents
BrominationElectrophilic Aromatic SubstitutionBromine (Br2)
AminationNucleophilic SubstitutionMethylamine

Q & A

Q. What are the optimal synthetic routes for 5-bromo-N-methylnaphthalen-1-amine, and how do reaction conditions influence yield?

The compound can be synthesized via reductive amination using a palladium-based catalyst (e.g., Pd/NiO) under hydrogen gas at 25°C, as demonstrated in analogous amine syntheses . Key parameters include:

  • Catalyst loading : 1.1 wt% Pd/NiO for efficient hydrogenation.
  • Solvent choice : Ethanol or DMSO for solubility and stability.
  • Reaction time : ~10 hours for >90% yield.
    Characterization via 1^1H NMR (400 MHz, CDCl3_3) is critical to confirm structural integrity, with shifts observed at δ 7.2–8.1 ppm for aromatic protons and δ 2.5–3.0 ppm for methylamine groups .

Q. What analytical techniques are essential for characterizing 5-bromo-N-methylnaphthalen-1-amine?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to resolve aromatic and aliphatic regions, ensuring absence of impurities.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C11_{11}H10_{10}BrN: 243.00 g/mol) with <2 ppm error .
  • HPLC-Purity Analysis : Use C18 columns with acetonitrile/water gradients to achieve >98% purity, critical for biological assays .

Advanced Research Questions

Q. How can conflicting data on reaction yields or bioactivity be systematically resolved?

Contradictions often arise from subtle variations in:

  • Catalyst activity : Batch-to-batch variability in Pd/NiO catalysts may alter reaction kinetics. Validate catalyst efficiency via control reactions .
  • Stereochemical outcomes : Chiral impurities (e.g., from incomplete resolution) can skew bioactivity results. Use chiral HPLC or circular dichroism (CD) to verify enantiopurity .
  • Biological assay conditions : Differences in cell lines or solvent concentrations (e.g., DMSO >0.1% may inhibit enzyme activity) require strict protocol standardization .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for drug discovery?

  • Buchwald-Hartwig Amination : Use Pd0^0 catalysts (e.g., Pd2_2(dba)3_3) with Xantphos ligands to couple secondary amines at 80–100°C .
  • Suzuki-Miyaura Coupling : Replace the bromine atom with aryl boronic acids using Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/water (3:1) at 90°C .
  • Protection-Deprotection : Temporarily shield the amine group with Boc anhydride to prevent side reactions during halogenation .

Q. How does the bromine substituent influence the compound’s biological activity?

The bromine atom enhances:

  • Lipophilicity : LogP increases by ~1.2 units compared to non-brominated analogs, improving membrane permeability .
  • Target Binding : Halogen bonding with enzyme active sites (e.g., kinase ATP pockets) increases inhibition potency (IC50_{50} < 1 µM in kinase assays) .
  • Metabolic Stability : Resistance to CYP450-mediated oxidation, as shown in liver microsome studies (t1/2_{1/2} > 120 min) .

Methodological Considerations

Q. What are best practices for handling air- or moisture-sensitive intermediates during synthesis?

  • Schlenk Techniques : Use inert gas (N2_2/Ar) lines for transfers.
  • Drying Solvents : Pre-treat with molecular sieves (3Å) or distill under inert atmosphere.
  • Quenching Reactions : Add saturated NH4_4Cl to neutralize reactive intermediates (e.g., Grignard reagents) before workup .

Q. How can computational tools aid in retrosynthetic planning or bioactivity prediction?

  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose one-step routes using known reaction templates (e.g., bromine displacement with NaN3_3 for azide derivatives) .
  • Docking Simulations : AutoDock Vina predicts binding modes to targets like serotonin receptors (docking score < −9 kcal/mol suggests high affinity) .

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